molecular formula C11H12O5 B2763239 Methyl 2-(2-formyl-6-methoxyphenoxy)acetate CAS No. 40359-29-3

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate

Cat. No.: B2763239
CAS No.: 40359-29-3
M. Wt: 224.212
InChI Key: MVRQFGWOFJOWFE-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to an acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-formyl-6-methoxyphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy and phenoxy groups can engage in various substitution and elimination reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 2-(2-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-5-3-4-8(6-12)11(9)16-7-10(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRQFGWOFJOWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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